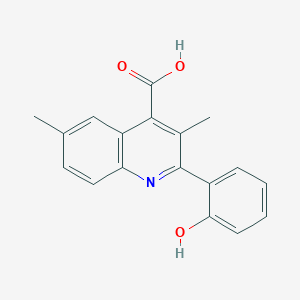![molecular formula C25H34N4O B6089675 4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MP-10 and is a potent dopamine D2/D3 receptor agonist.
Mechanism of Action
MP-10 acts as a potent agonist of dopamine D2/D3 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of dopamine signaling. By binding to these receptors, MP-10 activates downstream signaling pathways that lead to increased dopamine release and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily related to its impact on dopamine signaling. MP-10 has been shown to increase dopamine release in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is associated with various physiological effects, including improved motor function, enhanced motivation, and increased reward sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using MP-10 in lab experiments include its potent and selective activity at dopamine D2/D3 receptors, which makes it an excellent tool for studying the dopamine receptor system. However, the limitations of using MP-10 include its potential for inducing dopamine receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on MP-10, including the development of new and more potent dopamine receptor agonists, the exploration of novel therapeutic applications for MP-10 in neurological disorders, and the investigation of the mechanisms underlying the effects of MP-10 on dopamine signaling. Additionally, future studies may focus on the potential for MP-10 to induce dopamine receptor desensitization and downregulation and the development of strategies to mitigate these effects.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form 4-chlorobenzamide. This intermediate is then reacted with 1-(2-phenylethyl)-3-piperidinylamine to produce the final product, MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MP-10 has been shown to have a significant impact on dopamine signaling, which is crucial for the regulation of movement, motivation, and reward. In pharmacology, MP-10 has been used as a tool to study the dopamine receptor system and its role in various physiological processes. In medicinal chemistry, MP-10 has been explored as a potential drug candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27-16-18-29(19-17-27)24-11-9-22(10-12-24)25(30)26-23-8-5-14-28(20-23)15-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,23H,5,8,13-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRDMROASVETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)

![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)